Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-

Catalog No.
S11264580
CAS No.
M.F
C17H15N5O2S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-...

Product Name

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-

IUPAC Name

N-[4-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]phenyl]acetamide

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C17H15N5O2S/c1-12(23)18-14-9-7-13(8-10-14)16(24)11-25-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,23)

InChI Key

AXOMOWXBUJBVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- is a synthetic organic compound characterized by the presence of a tetrazole ring and a thioether functional group. This compound belongs to the class of substituted acetamides and features a complex structure that includes both aromatic and heterocyclic components. Its molecular formula is C14H12N6OSC_{14}H_{12}N_6OS, with a molecular weight of approximately 312.35 g/mol .

The compound is notable for its potential biological activities, which are often linked to its unique chemical structure. The incorporation of the tetrazole moiety is significant, as tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.

Typical for acetamides and heterocyclic compounds. Key reactions may include:

  • Nucleophilic Substitution: The sulfur atom in the thioether group can undergo nucleophilic attack, allowing for further functionalization.
  • Acylation Reactions: The acetamide group can be acylated to introduce different acyl chains.
  • Reduction Reactions: The tetrazole ring can be reduced under specific conditions to yield different derivatives.

These reactions expand the utility of this compound in synthetic organic chemistry and medicinal chemistry.

The biological activity of Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- has been explored in various studies. Compounds containing tetrazole rings are often associated with significant biological effects such as:

  • Antimicrobial Properties: Research indicates that tetrazole derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Some studies suggest that this class of compounds may modulate inflammatory pathways.
  • Potential Anticancer Activity: Preliminary investigations have noted that certain derivatives may inhibit cancer cell proliferation through specific molecular interactions.

The synthesis of Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the Tetrazole Ring: This can be achieved by reacting phenyl isothiocyanate with sodium azide.
  • Thioether Formation: The resulting tetrazole can be reacted with an appropriate acetyl derivative to form the thioether linkage.
  • Final Acetamide Formation: The product is then treated with acetic anhydride or acetyl chloride to yield the final acetamide structure.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms involving heterocycles and thioethers.

Interaction studies involving Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- focus on its binding affinities with various biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.

These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with Acetamide, N-[4-[2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl]phenyl]- due to their incorporation of tetrazole or thioether functionalities. Notable similar compounds include:

Compound NameMolecular FormulaKey Features
N-(3-fluoro-4-methylphenyl)-2-(1-(phenyl)-tetrazol-thio)acetamideC14H12N6OSContains a similar tetrazole ring; potential antimicrobial activity
N-(4-nitrophenyl)-2-(1-(phenyl)-tetrazol-thio)acetamideC15H14N6O2SFeatures a nitro group; explored for anti-inflammatory properties
N-(3-acetylphenyl)-2-(1-(phenyl)-tetrazol-thio)acetamideC16H16N6OSSimilar acetamide structure; studied for anticancer effects

These compounds highlight the diversity within this chemical class while emphasizing the unique structural characteristics of Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- that may contribute to its distinct biological activities and potential applications in medicinal chemistry .

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

353.09464591 g/mol

Monoisotopic Mass

353.09464591 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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